N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods also allow for better control over reaction conditions, reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer activity, particularly against certain types of cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Carboxine: Another furan carboxamide with fungicidal properties.
Oxicarboxine: Known for its use in agriculture as a fungicide.
Boscalid: A modern fungicide with a broader spectrum of activity.
Uniqueness
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to its dual functionality, combining the properties of both the furan and thiadiazole rings. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H7N3O4S2 |
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Molecular Weight |
273.3 g/mol |
IUPAC Name |
N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H7N3O4S2/c1-17(13,14)8-11-10-7(16-8)9-6(12)5-3-2-4-15-5/h2-4H,1H3,(H,9,10,12) |
InChI Key |
NAEUSPXVOFHFDW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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